methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate
CAS No.: 899725-12-3
Cat. No.: VC11884834
Molecular Formula: C22H21ClN2O4S2
Molecular Weight: 477.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899725-12-3 |
|---|---|
| Molecular Formula | C22H21ClN2O4S2 |
| Molecular Weight | 477.0 g/mol |
| IUPAC Name | methyl 3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate |
| Standard InChI | InChI=1S/C22H21ClN2O4S2/c1-29-22(26)20-21(19(15-30-20)16-5-3-2-4-6-16)31(27,28)25-13-11-24(12-14-25)18-9-7-17(23)8-10-18/h2-10,15H,11-14H2,1H3 |
| Standard InChI Key | NCHWAGCZIHQISD-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
| Canonical SMILES | COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Introduction
Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a complex organic compound notable for its structural diversity and potential applications in medicinal chemistry. This compound features a thiophene ring, a piperazine moiety, and both sulfonyl and carboxylate functional groups, making it significant in various fields such as pharmacology and organic synthesis.
Molecular Formula and Weight
-
Molecular Formula: C23H23ClN2O4S2
-
Molecular Weight: Approximately 491.0 g/mol
Structural Representation
The structure of methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate can be depicted as follows:
| Atom Type | Count |
|---|---|
| Carbon | 23 |
| Hydrogen | 23 |
| Chlorine | 1 |
| Nitrogen | 2 |
| Oxygen | 4 |
| Sulfur | 2 |
Synthesis of the Compound
The synthesis of methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate typically involves several key steps:
-
Preparation of the Piperazine Derivative: Starting with piperazine, a chlorophenyl group is introduced.
-
Formation of the Thiophene Ring: The thiophene structure is synthesized through cyclization reactions involving appropriate precursors.
-
Sulfonation Reaction: The introduction of the sulfonyl group is achieved through sulfonation techniques.
-
Carboxylation: Finally, the carboxylic acid group is added to complete the synthesis.
Careful control of reaction conditions such as temperature and solvent choice is crucial to optimize yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are often employed to confirm the structure of the synthesized compound.
Mechanism of Action
Research indicates that compounds containing piperazine structures exhibit diverse biological activities, including:
-
Antimicrobial Effects: Potential applications in treating bacterial infections.
-
Anticancer Properties: Emerging studies suggest efficacy against certain cancer cell lines.
The mechanism of action for methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate primarily revolves around its interaction with various biological targets, particularly through modulation of neurotransmitter receptors.
Applications in Scientific Research
Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate has several applications in scientific research:
-
Pharmacological Studies: Investigated for its potential therapeutic effects in various diseases.
-
Organic Synthesis: Used as a building block for developing other complex organic molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume